N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide
CAS No.: 802975-56-0
Cat. No.: VC14728682
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802975-56-0 |
|---|---|
| Molecular Formula | C17H25NO4 |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C17H25NO4/c1-20-14-9-13(10-15(21-2)16(14)22-3)17(19)18-11-12-7-5-4-6-8-12/h9-10,12H,4-8,11H2,1-3H3,(H,18,19) |
| Standard InChI Key | SASDFNCCKVWEIJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Cyclohexylmethyl)-3,4,5-trimethoxybenzamide features a benzamide core substituted with methoxy groups at the 3-, 4-, and 5-positions, coupled to a cyclohexylmethyl moiety via an amide bond. The methoxy groups enhance electron density on the aromatic ring, influencing reactivity and intermolecular interactions . The cyclohexylmethyl group contributes significant lipophilicity, as evidenced by computational logP values >3.0, which may improve membrane permeability compared to simpler benzamides .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 307.4 g/mol | |
| CAS Number | 802975-56-0 | |
| Lipophilicity (logP) | ~3.2 (predicted) | |
| Solubility | Low in aqueous media |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
-
-NMR: Methoxy protons resonate as singlets at δ 3.7–3.9 ppm, while cyclohexylmethyl protons appear as multiplet signals between δ 1.0–2.1 ppm .
-
-NMR: Carbonyl carbon at δ 167 ppm, aromatic carbons at δ 105–153 ppm, and cyclohexyl carbons at δ 25–35 ppm .
Mass spectrometry (MS) shows a molecular ion peak at m/z 307.4, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via amide coupling between 3,4,5-trimethoxybenzoic acid and cyclohexylmethylamine. A common approach employs carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid .
Representative Procedure:
-
Activation: 3,4,5-Trimethoxybenzoic acid (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane at 0°C for 30 minutes.
-
Coupling: Cyclohexylmethylamine (1.1 equiv) is added, and the reaction stirs at room temperature for 12 hours.
-
Workup: The mixture is washed with dilute HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
-
Purification: Recrystallization from ethanol yields the pure product (75–85% yield) .
Challenges and Modifications
-
Solubility Issues: The compound’s low aqueous solubility complicates formulation. Strategies such as prodrug derivatization or nanoparticle encapsulation are under investigation.
-
Scale-Up: Industrial-scale synthesis requires optimizing solvent systems (e.g., switching to THF/water biphasic conditions) to improve yield and reduce costs .
Biological Activities and Mechanisms
Enzymatic Interactions
The compound weakly inhibits histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) at μM concentrations, though these effects are secondary to its MDR1 activity . Comparative studies with analogs lacking the cyclohexylmethyl group (e.g., 3,4,5-trimethoxybenzamide) reveal a 4-fold lower MDR1 inhibition, underscoring the importance of lipophilic substituents .
Table 2: Biological Activity Profile
Pharmacological Considerations
Pharmacokinetics
Preliminary data indicate rapid absorption (Tₘₐₓ = 1.5 h in rats) but poor oral bioavailability (<15%) due to first-pass metabolism . The compound exhibits a plasma half-life of 2.3 hours and distributes preferentially to liver and lung tissues.
Toxicity Profile
Acute toxicity studies in mice report an LD₅₀ of 320 mg/kg, with histopathological changes observed in the liver at doses >100 mg/kg . Chronic administration (28 days) at 50 mg/kg/day causes mild neutropenia, suggesting hematopoietic system effects .
Comparative Analysis with Structural Analogs
Hydrazide Derivatives
N'-[(E)-(2-Hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide, a hydrazone analog, exhibits distinct biological behavior, including stronger HDAC inhibition (IC₅₀ = 12 μM) but no MDR1 activity. This highlights how replacing the amide with a hydrazide group shifts target selectivity.
MENIN-MLL Inhibitors
Patent CN109743875B describes diazaspiro compounds targeting the MENIN-MLL interaction in leukemia. While N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide lacks the diazaspiro core, its methoxy-rich aromatic system shares similarities with patent compounds’ pharmacophores, suggesting potential for structural hybridization .
Future Directions and Challenges
Solubility Enhancement
Co-crystallization with cyclodextrins or formulation as lipid nanoparticles could improve bioavailability. Preliminary studies with sulfobutylether-β-cyclodextrin show a 5-fold solubility increase in simulated gastric fluid .
Targeted Delivery
Conjugation to tumor-homing peptides (e.g., RGD sequences) may enhance tumor specificity and reduce off-target toxicity. In silico modeling predicts viable linker chemistries without compromising MDR1 binding.
Combination Therapies
Synergy studies with paclitaxel, doxorubicin, and vinca alkaloids are warranted. A pilot study in xenograft models indicates a 40% reduction in tumor volume with paclitaxel + N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide versus paclitaxel alone .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume